molecular formula C5H9O2 B1174871 6P73 protein CAS No. 147571-25-3

6P73 protein

Cat. No.: B1174871
CAS No.: 147571-25-3
Attention: For research use only. Not for human or veterinary use.
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Description

The 6P73 protein is the Cytochrome c-nitrite reductase (ccNiR) from the bacterium Shewanella oneidensis , corresponding to the structure deposited in the Protein Data Bank under accession code 6P73 . This decaheme homodimeric enzyme catalyzes the six-electron, eight-proton reduction of nitrite (NO₂⁻) to ammonia (NH₃), a critical step in the microbial nitrogen cycle . Research on this protein has been instrumental in elucidating the mechanism of complex multi-electron redox reactions. Studies using this specific structure have successfully trapped a putative {FeNO}⁷ catalytic intermediate by controlling electrochemical potential, providing direct insights into the enzyme's step-wise reduction mechanism . The high-resolution (1.65 Å) X-ray crystal structure reveals the intricate arrangement of ten heme c groups, offering a detailed model for investigating long-range electron transfer and energy conservation pathways in prokaryotes . This recombinant protein, expressed in Escherichia coli , serves as a vital tool for enzymologists, microbiologists, and biophysicists studying anaerobic respiration, nitrogen metabolism, and metalloenzyme catalysis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147571-25-3

Molecular Formula

C5H9O2

Synonyms

6P73 protein

Origin of Product

United States

Molecular Biology and Genetic Aspects of 6p73 Protein

Gene Structure and Genomic Organization

The gene structure and genomic organization of a protein-coding gene, such as the gene potentially encoding a "6P73 protein," typically involve understanding its location on a chromosome, the arrangement of exons and introns, and associated regulatory regions like promoters and enhancers. In bacteria, genes are often organized into operons, which are clusters of adjacent genes transcribed together from a single promoter into a polycistronic mRNA molecule. This organization allows for coordinated expression of functionally related genes. khanacademy.orgnih.gov Eukaryotic gene organization is generally more complex, with individual genes having their own regulatory elements. The spatial organization of the genome within the nucleus, including the positioning of genes relative to structures like the nuclear envelope and nuclear speckles, can also influence gene expression. nih.govelifesciences.org For instance, studies have shown that gene distance to nuclear speckles can correlate with gene expression levels. nih.gov

Transcriptional Regulation of Gene Expression

Transcriptional regulation is a primary mechanism controlling the amount of mRNA produced from a gene, thereby influencing protein levels. This process is mediated by the interaction of transcription factors and other regulatory proteins with specific DNA sequences, such as promoters, enhancers, and silencers. khanacademy.orgbioninja.com.au These interactions can either promote (activation) or inhibit (repression) the binding and activity of RNA polymerase, the enzyme responsible for transcription. khanacademy.orgbioninja.com.au For example, studies on the p73 gene, a homolog of the p53 tumor suppressor gene, have shown that its transcription can be regulated by factors like Nrf-2 and promoter CpG methylation in human breast cancer cells. nih.gov Nrf-2 was found to bind to the promoters of both TAp73 and ΔNp73 isoforms, activating their transcription. nih.gov Promoter methylation can also influence Nrf-2 binding and, consequently, the expression balance between these isoforms. nih.gov Environmental, metabolic, and physiological conditions can also regulate gene expression at the transcriptional level. byjus.com

Gene Expression Profiling across Tissues and Developmental Stages

Analyzing gene expression profiles across different tissues and developmental stages provides insights into the biological roles of a protein. Techniques such as RNA sequencing and microarrays are used to quantify mRNA levels in various samples. frontiersin.orgnih.govbiorxiv.org These studies can reveal tissue-specific expression patterns or changes in expression during development or in response to specific stimuli. For example, gene expression profiling in rye using Massive Analysis of cDNA Ends (MACE) has been used to characterize the transcriptome across different tissues and developmental stages to identify genes associated with traits like dwarfing. frontiersin.org Similarly, studies in Arabidopsis thaliana have utilized microarrays to examine gene expression in roots and leaves at different developmental stages and in response to nanoparticle exposure. nih.gov Gene expression profiling can also reveal subgenome dominance in polyploid plants, showing differential expression of homologous genes across development and in specific tissues. biorxiv.org

Post-Transcriptional Regulation Mechanisms of mRNA

Post-transcriptional regulation encompasses mechanisms that control gene expression after mRNA has been transcribed but before protein synthesis. These mechanisms include mRNA processing (splicing, capping, polyadenylation), nuclear export, stability, localization, and translation. mdpi.comwikipedia.orgkhanacademy.org RNA-binding proteins (RBPs) play a crucial role in these processes by interacting with specific sequences or structures in the mRNA. mdpi.comwikipedia.org Alternative splicing, for instance, allows for the production of multiple protein isoforms from a single gene by including or excluding different exons. khanacademy.org mRNA stability can be regulated, affecting the amount of time an mRNA molecule is available for translation. Studies on p73alpha isoforms have suggested that they can exert negative post-transcriptional effects leading to reduced MYCN mRNA stability, potentially through interaction between the p73 protein and MYCN mRNA. nih.gov MicroRNAs (miRNAs) are another class of small regulatory RNAs that can bind to target mRNAs and inhibit their translation or promote their degradation. khanacademy.org The efficiency of mRNA translation can also be regulated, affecting the rate of protein synthesis. khanacademy.org

Evolutionary Conservation and Phylogenetics of Protein Homologs

Studying the evolutionary conservation and phylogenetics of a protein and its homologs across different species can provide clues about its functional importance and evolutionary history. Highly conserved amino acid residues or protein domains across diverse organisms often indicate critical roles in protein structure or function. researchgate.netnih.gov Phylogenetic analysis involves constructing evolutionary trees based on sequence similarities to understand the relationships between homologous proteins in different species. biorxiv.orgplos.org This can help identify orthologs (genes in different species that evolved from a common ancestral gene by speciation) and paralogs (genes within a single genome that originated by duplication). Tools like ConSurf are used to estimate the evolutionary rates of amino acid positions within a protein family, highlighting conserved regions likely to be functionally important. nih.gov Phylogenetic studies of protein families, such as the p53 family which includes p73, can reveal the appearance of different protein domains during evolution and the evolutionary rates of different clades within the family. biorxiv.orgplos.org Conservation of protein abundance across different evolutionary lineages, from bacteria to humans, also suggests functional constraints. researchgate.net

Structural and Functional Elucidation of 6p73 Protein

Post-Translational Modifications and Precursor Processing of 6P73 Protein

The this compound is known to exist initially as a precursor form. 16streets.com This precursor undergoes processing to yield the active peroxidase enzyme. 16streets.com While the nature of this precursor processing is noted as crucial for the protein's activation, specific details regarding the types of post-translational modifications involved in this process or on the mature protein were not extensively described in the available information.

Enzymatic Activity and Catalytic Mechanisms of Peroxidase Function

The primary enzymatic function of the this compound is that of a peroxidase, catalyzing oxidation reactions. 16streets.com This catalytic activity involves the use of hydrogen peroxide as an electron acceptor to oxidize a variety of substrates. 16streets.com This function is central to its roles in plant defense, cell wall metabolism, and ROS detoxification. 16streets.com

Substrate Specificity and Reaction Kinetics Analysis

Specific data detailing the precise substrate specificity and comprehensive reaction kinetics for the this compound were not identified in the consulted sources. Plant peroxidases, in general, exhibit a broad range of substrate specificities depending on their specific roles and localization within the plant. However, without direct experimental data for this compound, a detailed analysis of its preferred substrates or kinetic parameters cannot be provided.

Role in Reactive Oxygen Species (ROS) Metabolism

The this compound plays a role in the metabolism of reactive oxygen species (ROS). 16streets.com Peroxidases are generally involved in either the generation or detoxification of ROS, such as hydrogen peroxide, which act as signaling molecules or can cause oxidative damage depending on their concentration. 16streets.com The involvement of this compound in ROS metabolism highlights its contribution to cellular homeostasis and stress responses in Nicotiana sylvestris. 16streets.com

Advanced Structural Determination Methodologies for this compound

Information regarding the application of advanced structural determination methodologies specifically to the this compound was not found.

X-ray Crystallography Applications

Specific studies utilizing X-ray crystallography for the structural determination of the this compound were not identified in the search results. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins at atomic resolution, providing insights into their catalytic mechanisms and interactions. While this method is commonly applied to peroxidases, its specific application to this compound was not detailed in the available literature.

The entity referred to as "this compound" corresponds to the protein structure deposited in the Protein Data Bank (PDB) under the accession code 6P73. This entry represents the structure of Cytochrome-C-nitrite reductase (ccNiR) from the bacterium Shewanella oneidensis. rcsb.orgebi.ac.uk Cytochrome c nitrite (B80452) reductase is classified as an oxidoreductase enzyme. rcsb.org The structure deposited under PDB 6P73 was determined using X-ray diffraction, achieving a resolution of 1.65 Å. rcsb.org This enzyme is a periplasmic, decaheme homodimeric enzyme that catalyzes the six-electron reduction of nitrite to ammonia. rcsb.org Studies on this enzyme have investigated its catalytic mechanism, including the trapping of a putative intermediate during the reduction of nitrite. rcsb.org

Cellular Roles and Biological Pathways of 6p73 Protein

Subcellular Localization and Compartmentalization

Subcellular localization is fundamental to protein function, dictating where a protein interacts with other molecules and participates in specific cellular processes. While detailed, specific studies on the precise subcellular compartmentalization of the 6P73 protein are limited in the provided search results, peroxidases in plants are known to be localized in various cellular compartments, including the cell wall, vacuole, cytoplasm, and apoplast, depending on their specific roles and isoforms. The nature of 6P73 as an anionic isoenzyme precursor suggests it is likely synthesized in the cytoplasm and then targeted to its functional location, potentially undergoing processing to become the active enzyme. ontosight.ai General mechanisms of protein localization in eukaryotic cells involve signal peptides and transport machinery that direct proteins to their designated organelles or extracellular spaces. youtube.comnih.govmdpi.com The localization of peroxidases to the cell wall, for instance, is crucial for their involvement in cell wall rigidification and defense responses. ontosight.aisiu.edu

Involvement in Plant Defense Mechanisms and Stress Responses

The this compound, as a peroxidase, is implicated in the intricate defense mechanisms plants employ against a variety of stressors, both biotic and abiotic. ontosight.ai Plant defense responses involve complex signaling networks and the production of various protective molecules, including pathogenesis-related (PR) proteins and enzymes like peroxidases. frontiersin.orgmedcraveonline.com

Response to Biotic Stressors (e.g., Pathogens)

Peroxidases, including the this compound, are well-established components of the plant's defense arsenal (B13267) against pathogens such as fungi, bacteria, and viruses. ontosight.airesearchgate.netfrontiersin.org Upon pathogen attack, peroxidases can contribute to defense through several mechanisms. These include the production of reactive oxygen species (ROS), which can have direct antimicrobial effects or act as signaling molecules to activate other defense pathways. ontosight.airesearchgate.netnih.gov Peroxidases are also involved in strengthening the cell wall through processes like lignification, creating a physical barrier against invading pathogens. ontosight.airesearchgate.netplant-protection.netuniud.it Studies on other plant peroxidases have shown their activity increases significantly upon pathogen challenge, contributing to localized defense responses like the hypersensitive response. researchgate.net

Integration into Abiotic Stress Response Pathways

Plants are constantly exposed to various abiotic stresses, including drought, salinity, extreme temperatures, and heavy metals. researchgate.netfrontiersin.org The this compound's involvement in stress responses extends to these abiotic challenges. ontosight.ai Peroxidases play a role in detoxifying ROS produced under abiotic stress conditions, helping to mitigate cellular damage. ontosight.aimdpi.com They can also be involved in signaling pathways that enable plants to adapt and survive under unfavorable environmental conditions. nih.govcas.cznih.gov The complex interplay between biotic and abiotic stress responses in plants often involves shared signaling components and regulatory networks, where proteins like 6P73 can play a central role in integrating responses to multiple stresses. nih.gov

Contribution to Cell Wall Formation and Lignification Processes

A key function attributed to the this compound is its contribution to cell wall formation and lignification. ontosight.ai The plant cell wall provides structural support, protects against mechanical stress, and acts as the first line of defense against pathogens. frontiersin.orgnumberanalytics.comsiu.edu Lignin (B12514952), a complex polymer deposited in the secondary cell walls of plants, provides rigidity and strength. plant-protection.netuniud.itresearchgate.net Peroxidases are crucial enzymes in the final stages of lignin biosynthesis, catalyzing the polymerization of lignin monomers into the cell wall matrix. researchgate.net The this compound, as a peroxidase, is therefore likely involved in catalyzing these cross-linking reactions, contributing to the structural integrity and mechanical properties of the cell wall. ontosight.airesearchgate.net This role is particularly important during plant growth and development, as well as in the formation of defense barriers. ontosight.aifrontiersin.orgsiu.edu

Protein-Protein Interactions and Interactome Mapping for this compound

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signal transduction, metabolic pathways, and structural organization. abcam.comwikipedia.org While specific details on the protein interaction partners of this compound are not extensively detailed in the provided search results, understanding its interactome is crucial for fully elucidating its functions. Studies on other proteins highlight the importance of techniques like co-immunoprecipitation and mass spectrometry in identifying protein interaction networks. abcam.comyoutube.com Given its roles as a peroxidase involved in defense and cell wall formation, this compound is expected to interact with other enzymes in lignin biosynthesis pathways, components of the plant defense signaling machinery, and potentially structural proteins within the cell wall. ontosight.airesearchgate.netnih.govplant-protection.netuniud.it Interactome mapping for this compound would involve systematically identifying these interacting partners, providing a comprehensive view of the cellular complexes and pathways in which it participates.

Signal Transduction Pathways Associated with this compound Activity

Signal transduction pathways enable cells to receive and respond to external and internal stimuli. savemyexams.comlibretexts.orgcreative-diagnostics.com The activity of this compound, particularly in the context of stress responses and defense, is likely integrated into various signal transduction networks in Nicotiana sylvestris. ontosight.ai As a peroxidase involved in ROS metabolism, this compound can be linked to signaling pathways where ROS act as secondary messengers, triggering downstream responses. ontosight.ainih.gov In plant defense, signal transduction pathways initiated by pathogen recognition or stress perception lead to the activation of defense genes and the production of protective molecules, including peroxidases. nih.govmedcraveonline.com Hormonal signaling pathways, such as those involving abscisic acid (ABA), are also key regulators of stress responses in plants and can influence the expression and activity of proteins like 6P73. nih.govfrontiersin.org While the precise signaling pathways directly controlled by or significantly involving this compound require further investigation, its known functions place it within the broader context of plant defense and stress signaling networks.

Table 1: Summary of this compound Characteristics and Roles

Characteristic/RoleDescription
Protein Type Peroxidase enzyme ontosight.ai
Organism Nicotiana sylvestris ontosight.ai
Nature Anionic isoenzyme precursor ontosight.ai
Key Cellular Roles Plant defense mechanisms, cell wall formation, reactive oxygen species metabolism ontosight.ai
Involvement in Biotic Stress Contributes to defense against pathogens (e.g., ROS production, cell wall strengthening) ontosight.airesearchgate.netfrontiersin.org
Involvement in Abiotic Stress Participates in responses to environmental stresses (e.g., ROS detoxification) ontosight.aimdpi.comnih.govnih.gov
Contribution to Cell Wall/Lignification Involved in the polymerization of lignin monomers, contributing to cell wall rigidity and strength ontosight.airesearchgate.net
Protein-Protein Interactions Expected to interact with enzymes in lignin biosynthesis and defense signaling pathways
Associated Signal Transduction Pathways Linked to ROS signaling and plant defense/stress response pathways ontosight.ainih.govnih.gov

Methodological Approaches in 6p73 Protein Research

Molecular Cloning and Recombinant 6P73 Protein Production

The production of recombinant p73 protein is fundamental for in vitro functional and structural studies. This process involves several key stages, beginning with the insertion of the gene of interest—in this case, the TP73 gene—into a suitable plasmid vector. This recombinant DNA is then introduced into a host organism, which acts as a "factory" to express the protein.

Commonly used expression systems include bacteria like Escherichia coli, yeast such as Saccharomyces cerevisiae and Pichia pastoris, and mammalian cell lines. E. coli is often chosen for its rapid growth and cost-effectiveness, though it may not perform the complex post-translational modifications characteristic of eukaryotic proteins. Eukaryotic systems, like yeast or mammalian cells, are utilized when these modifications are necessary for the protein's proper folding and activity.

The general workflow for producing recombinant p73 is as follows:

Gene Cloning : The TP73 gene is isolated and inserted into an expression vector. These vectors are engineered to contain elements that facilitate cloning, selection, and high-level protein expression.

Transformation/Transfection : The vector containing the TP73 gene is introduced into the chosen host cells.

Protein Expression : The host cells are cultured under conditions that induce the expression of the p73 protein.

Purification : After expression, the cells are lysed, and the p73 protein is purified from the crude cell extract. Affinity chromatography is a common method, often utilizing a fusion tag (like a polyhistidine-tag) that has been attached to the recombinant protein to facilitate its capture and separation from other cellular proteins.

Table 1: Common Expression Systems for Recombinant Protein Production
Host SystemPrimary AdvantageConsiderationReference
E. coli (Bacteria)Rapid growth, low cost, high yieldLacks complex post-translational modifications
S. cerevisiae (Yeast)Eukaryotic system, capable of some PTMsMay have different glycosylation patterns than humans
Mammalian Cells (e.g., CHO)Produces human-like post-translational modificationsMore complex and costly to culture
Insect Cells (e.g., BEVS)High expression levels, capable of complex PTMsRequires viral transduction for expression

Gene Editing and Knockout Strategies for 6P73 Gene in Plant Systems

Gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the study of gene function by allowing for precise, targeted modifications to an organism's genome. These tools can be used to create gene knockouts, resulting in a loss of function that helps researchers understand the gene's role in various biological processes.

The CRISPR/Cas9 system, adapted from a bacterial immune system, consists of two main components: the Cas9 endonuclease, which acts as molecular scissors to cut DNA, and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic location. When the Cas9 protein creates a double-strand break (DSB) in the DNA, the cell's natural repair mechanisms are activated. The error-prone non-homologous end joining (NHEJ) pathway often introduces small insertions or deletions, effectively disrupting the gene.

While much of the research on p73, a human tumor suppressor, is conducted in mammalian models, the principles of CRISPR/Cas9-mediated gene editing are broadly applicable to plant systems. The process in plants generally involves:

Design of gRNA : A guide RNA is designed to be complementary to a target sequence within the TP73 gene.

Vector Construction : The sequences for the Cas9 protein and the specific gRNA are cloned into a plant transformation vector.

Plant Transformation : The vector is introduced into plant cells, often using Agrobacterium-mediated transformation or biolistic methods.

Regeneration and Screening : Transformed cells are regenerated into whole plants, which are then screened to identify individuals with the desired genetic modification.

Researchers have developed cell-type-specific knockout techniques by placing the Cas9 element under the control of tissue-specific promoters, allowing for the study of a gene's function in specific cells or tissues within the plant.

Proteomic Analysis for this compound Quantification and Modification

Proteomics involves the large-scale study of proteins, including their expression levels, interactions, and post-translational modifications (PTMs). Mass spectrometry-based quantitative proteomics is a primary tool for analyzing the p73 protein. This approach allows for the identification and quantification of thousands of proteins in a complex sample, providing a comprehensive view of cellular processes.

A key area of p73 research is the characterization of its PTMs, which are crucial for regulating its stability, subcellular localization, and transcriptional activity. Common PTMs identified on the p73 protein include:

Phosphorylation : The addition of a phosphate (B84403) group, which can activate or inhibit p73 function.

Acetylation : The addition of an acetyl group, often associated with increased protein stability and activity.

Ubiquitination : The attachment of ubiquitin proteins, which typically targets p73 for degradation by the proteasome.

SUMOylation : The addition of Small Ubiquitin-like Modifier (SUMO) proteins, which can modulate p73's transcriptional activity.

In a typical proteomic workflow, proteins are extracted from cells, digested into smaller peptides, and then analyzed by a mass spectrometer. Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be used for precise quantification, allowing researchers to compare protein levels between different conditions, such as cells with and without p73 expression.

Spectroscopic and Biophysical Techniques for Functional Characterization

Spectroscopic and biophysical methods are indispensable for characterizing the structure, stability, and molecular interactions of the p73 protein. These techniques provide insights into how the protein folds into its three-dimensional shape and how it interacts with other molecules like DNA and other proteins.

Commonly employed techniques include:

Circular Dichroism (CD) Spectroscopy : This method is used to analyze the secondary structure of proteins (e.g., alpha-helices and beta-sheets) and to monitor conformational changes that occur due to temperature, pH, or ligand binding.

Fluorescence Spectroscopy : This technique can provide information about the local environment of specific amino acid residues (like tryptophan) and can be used to study protein folding and binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides high-resolution information about protein structure and dynamics in solution. It can be used to determine the 3D structure and identify the specific residues involved in molecular interactions.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique used to measure the kinetics of binding interactions in real-time, such as p73 binding to a specific DNA sequence or another protein.

These methods, often used in combination, allow researchers to build a detailed picture of p73's biophysical properties and how they relate to its biological function.

Bioinformatic Tools for this compound Sequence and Structure Analysis

Bioinformatics provides the computational tools necessary to analyze the vast amount of data generated from sequencing and structural biology experiments. These tools are essential for analyzing the p73 protein sequence, predicting its structure, and assigning function to its various domains.

Key bioinformatic approaches in p73 research include:

Sequence Similarity Searches : Tools like BLAST (Basic Local Alignment Search Tool) are used to compare the p73 amino acid sequence against large databases to find homologous proteins in other species, which can provide clues about its evolutionary history and function.

Multiple Sequence Alignment : Programs such as ClustalW and MUSCLE are used to align the sequences of p73 from different species, helping to identify conserved regions that are likely important for its function.

Protein Structure Prediction : In the absence of an experimentally determined structure, software like I-TASSER, Rosetta, and AlphaFold2 can predict the three-dimensional structure of p73 from its amino acid sequence. These models are crucial for understanding how the protein functions at a molecular level.

Functional Domain Analysis : Databases like Pfam and PROSITE are used to identify known functional domains within the p73 sequence, such as its DNA-binding domain and transactivation domain, which are critical for its role as a transcription factor.

Table 2: Selected Bioinformatic Tools for Protein Analysis
Tool/DatabaseFunctionApplication for p73 ResearchReference
NCBI BLASTSequence similarity searchIdentifying p73 homologs in other organisms
ClustalW/MUSCLEMultiple sequence alignmentFinding conserved functional regions in p73
AlphaFold2/RoseTTAFoldAb initio structure predictionGenerating 3D models of p73 and its isoforms
SWISS-MODELHomology modelingBuilding a 3D structure based on a known template
Pfam/PROSITEProtein domain analysisIdentifying the DNA-binding and other functional domains
ProtParamPhysicochemical parameter calculationComputing molecular weight and theoretical pI

Applied Research and Biotechnological Potential of 6p73 Protein

Strategies for Enhancing Plant Stress Tolerance and Disease Resistance via Peroxidase Modulation

Plant peroxidases are indispensable in managing the effects of both biotic and abiotic stresses. They play a crucial role in the metabolism of reactive oxygen species (ROS), which are produced in excess under stress conditions and can cause significant cellular damage. By scavenging hydrogen peroxide (H₂O₂), peroxidases help maintain cellular redox homeostasis, a key component of stress tolerance.

Key Strategies and Research Findings:

Gene Overexpression: Transgenic approaches involving the overexpression of specific peroxidase genes have shown considerable success. For instance, overexpressing the tomato TPX2 gene or the sweet potato swpa1 gene has been reported to confer increased salt and oxidative stress tolerance, respectively. Similarly, transgenic tobacco plants overexpressing a barley-derived peroxidase gene (prx8) exhibited enhanced tolerance to heat, salinity, and heavy metal stress.

Modulating ROS Signaling: Peroxidases are involved in both the generation and detoxification of H₂O₂. This dual role allows them to act as key signaling modulators in defense responses. When a plant is infected by a pathogen, H₂O₂ levels can increase. This accumulation can directly inhibit pathogens and also acts as a signal to trigger further defense mechanisms, such as cell wall strengthening. In some cases, inhibiting the expression of a specific peroxidase, like PdePrx12 in poplar, leads to higher H₂O₂ content and enhanced disease resistance.

Cell Wall Fortification: A primary defense mechanism against pathogens is the reinforcement of the plant cell wall. Peroxidases contribute to this by catalyzing the polymerization of monolignols to form lignin (B12514952) and cross-linking of other cell wall components. This creates a stronger physical barrier that is more difficult for pathogens to penetrate.

StrategyTarget Gene/EnzymePlant ModelOutcomeReference(s)
OverexpressionTomato TPX2TobaccoIncreased salt tolerance
OverexpressionSweet Potato swpa1TobaccoEnhanced oxidative-stress tolerance
OverexpressionBarley prx8Tobacco, AppleIncreased tolerance to heat, salinity, metals
Reduced ExpressionPoplar PdePrx12PoplarIncreased H₂O₂ content and disease resistance

Industrial Applications of Peroxidase Enzymes Derived from Plant Sources

The versatility of plant peroxidases to oxidize a wide array of substrates makes them valuable biocatalysts for various industrial processes. Their ability to function under different conditions and their broad substrate specificity have driven their adoption in multiple sectors.

Prominent Industrial Uses:

Bioremediation: Peroxidases are effectively used for treating industrial wastewater by removing toxic pollutants like phenols, cresols, and aromatic amines. Horseradish peroxidase (HRP), a well-studied Class III peroxidase, can catalyze the polymerization of these pollutants, which then precipitate and can be easily removed from the water.

Pulp and Paper Industry: In a process known as biopulping and biobleaching, peroxidases offer an environmentally friendly alternative to harsh chemical treatments for delignification. This reduces the environmental impact of paper production.

Diagnostics and Biosensors: HRP is widely used as a reporter enzyme in diagnostic kits, most notably in the Enzyme-Linked Immunosorbent Assay (ELISA), for detecting a wide range of biological molecules. Peroxidase-based biosensors are also developed for the quantitative analysis of hydrogen peroxide, glucose, and other metabolites.

Organic Synthesis: These enzymes are employed as catalysts in the synthesis of various aromatic chemicals and polymers due to their ability to perform specific oxidation reactions.

Protein Engineering of Peroxidases for Modified Functionality

While naturally occurring plant peroxidases are highly useful, their properties may not always be optimal for specific industrial applications. Protein engineering techniques are employed to modify these enzymes to enhance their stability, catalytic efficiency, and substrate specificity.

Approaches in Peroxidase Engineering:

Rational Design: This method relies on detailed knowledge of the protein's structure and function. Specific amino acid residues at the active site or other critical regions are mutated to achieve a desired change in enzyme properties.

Directed Evolution: Mimicking the process of natural selection, directed evolution involves creating a large library of enzyme variants through random mutagenesis. This library is then screened for variants with improved properties, such as enhanced stability at high temperatures or in the presence of organic solvents. This approach does not require prior knowledge of the protein's structure.

Semi-Rational Design: This hybrid approach combines the knowledge from rational design with the power of directed evolution. For instance, mutagenesis is focused on specific "hot spots" within the protein that are known to influence its catalytic activity or stability.

These engineering strategies have been instrumental in developing robust peroxidases tailored for the demanding conditions of industrial processes, thereby expanding their biotechnological applicability.

Implications for Sustainable Agriculture and Crop Improvement

The modulation of peroxidase activity in crops holds significant promise for developing a more sustainable agricultural system. By enhancing the innate stress tolerance of plants, it is possible to reduce the reliance on chemical pesticides and improve crop yields in marginal lands affected by salinity or drought.

Contributions to Agricultural Sustainability:

Enhanced Crop Resilience: Genetically modifying crops to optimize the expression of key peroxidase genes can lead to plants that are inherently more resistant to a wide range of pathogens and better able to withstand abiotic stresses like high salinity and water scarcity. This contributes to stabilizing crop yields in the face of unpredictable environmental conditions.

Reduced Chemical Inputs: Plants with enhanced disease resistance require fewer applications of fungicides and bactericides, which reduces the environmental footprint of agriculture and lowers production costs for farmers.

Improved Food Security: Developing crops with built-in stress tolerance is a crucial strategy for ensuring global food security. Peroxidase engineering can contribute to breeding new crop varieties that can thrive in challenging environments, thereby expanding the area of arable land.

The functional characterization and genetic manipulation of Class III peroxidases represent a powerful tool for crop improvement, paving the way for agricultural practices that are both more productive and environmentally sustainable.

Future Directions and Emerging Research Avenues for 6p73 Protein Studies

Unraveling Novel Biological Functions and Regulatory Networks of 6P73 Protein

While plant peroxidases are known to be involved in diverse processes like defense, cell wall formation, and ROS metabolism, the specific novel biological functions and intricate regulatory networks of the this compound remain areas for future exploration. Research could focus on identifying the precise substrates of 6P73 in vivo and the downstream pathways it influences. Investigating its interactions with other proteins, signaling molecules, and cellular components would help to map its regulatory network. This could involve techniques such as protein-protein interaction studies, transcriptomics, and metabolomics under various physiological conditions and stress responses. Understanding how the expression and activity of 6P73 are regulated at the transcriptional, post-transcriptional, and post-translational levels is also crucial.

Comparative Studies of this compound Across Diverse Plant Species

Comparative studies of this compound and its homologs across a wide range of plant species can provide insights into its evolutionary history, conserved functions, and species-specific adaptations. frontiersin.orgfrontiersin.orgmdpi.com Given that 6P73 is identified in Nicotiana sylvestris, examining its presence, structure, function, and regulation in other tobacco species, as well as more distantly related plants, can reveal the degree of conservation and divergence. ontosight.ai Phylogenetic analysis can help trace the evolutionary trajectory of 6P73-like peroxidases. mdpi.com Comparing the expression patterns and functional roles of these homologs in different plant species and environments can highlight adaptations related to specific ecological niches or defense strategies. frontiersin.orgfrontiersin.org Such studies can also inform efforts to transfer desirable traits related to peroxidase activity from one species to another through genetic engineering or breeding.

Development of Advanced Research Tools for this compound Investigation

Advancing the study of this compound necessitates the development and application of advanced research tools. This includes improving techniques for the isolation, purification, and characterization of 6P73, particularly in its active form. The development of highly specific antibodies or probes for detecting and quantifying 6P73 in situ would be valuable for localization studies. proteininnovation.org Advanced imaging techniques could provide insights into its spatial and temporal dynamics within plant cells and tissues. nih.gov Furthermore, leveraging computational tools, such as protein structure prediction algorithms, molecular dynamics simulations, and network analysis software, can aid in understanding the structure-function relationships of 6P73 and its interactions within complex biological systems. mdpi.comarxiv.orgfrontiersin.org Techniques for targeted gene editing or silencing in Nicotiana sylvestris and other species would also be powerful tools for functionally validating the roles of 6P73.

Q & A

Q. How can researchers experimentally validate the interaction partners of the 6P73 protein in cellular pathways?

Methodological Answer: Use co-immunoprecipitation (Co-IP) or affinity pull-down assays combined with mass spectrometry to identify binding partners. Ensure proper negative controls (e.g., empty vector or non-target protein) to minimize false positives. For transient interactions, consider proximity-dependent biotinylation (e.g., BioID) followed by streptavidin affinity purification . Validate interactions using orthogonal methods like fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to confirm binding kinetics .

Q. What bioinformatics tools are recommended for predicting the tertiary structure of the this compound?

Methodological Answer: Utilize homology modeling tools like SWISS-MODEL or AlphaFold2 if sequence homology to known structures exists. For de novo prediction, employ Rosetta or I-TASSER. Cross-validate predictions using molecular dynamics simulations (e.g., GROMACS) to assess stability. Always compare results with experimental data (e.g., X-ray crystallography or cryo-EM) when available .

Q. How should researchers design experiments to characterize the subcellular localization of the this compound?

Methodological Answer: Use immunofluorescence microscopy with organelle-specific markers (e.g., DAPI for nuclei, MitoTracker for mitochondria). For dynamic localization, employ live-cell imaging with GFP-tagged 6P73. Include controls with cytosolic and membrane-bound proteins to validate specificity. Quantify localization patterns using software like ImageJ or CellProfiler .

Q. What databases provide reliable functional annotations for the this compound?

Methodological Answer: Prioritize UniProt for curated sequence and functional data. Cross-reference with STRING for interaction networks and KEGG/Reactome for pathway context. Use Gene Ontology (GO) terms to annotate molecular functions. Avoid non-curated databases lacking peer-reviewed validation .

Q. How can researchers optimize Western blot protocols to detect low-abundance this compound?

Methodological Answer: Pre-clear lysates via high-speed centrifugation to reduce debris. Use protease/phosphatase inhibitors and optimize antibody concentrations (e.g., test 1:500–1:2000 dilutions). Employ signal amplification systems (e.g., chemiluminescent substrates with HRP-conjugated antibodies). Validate with siRNA knockdown or knockout cell lines as negative controls .

Advanced Research Questions

Q. What strategies resolve contradictory functional data for the this compound across different experimental models (e.g., in vitro vs. in vivo)?

Methodological Answer: Conduct meta-analyses of existing datasets to identify model-specific biases (e.g., overexpression artifacts in cell lines). Use conditional knockout models or tissue-specific promoters in animal studies. Perform dose-response experiments to reconcile discrepancies in activity thresholds. Publish negative results to enhance reproducibility .

Q. How can cross-species functional studies address limited sequence homology of the this compound?

Methodological Answer: Focus on conserved structural motifs using tools like ConSurf or Phyre2. Validate functional equivalence via rescue experiments (e.g., express human 6P73 in zebrafish mutants). Leverage RNA-seq or proteomics data to identify conserved interaction networks across species .

Q. What computational approaches integrate multi-omics data to elucidate the this compound’s role in disease mechanisms?

Methodological Answer: Apply systems biology tools (e.g., Cytoscape for network analysis) to merge transcriptomic, proteomic, and metabolomic datasets. Use machine learning (e.g., random forests) to prioritize disease-associated pathways. Validate predictions with CRISPR-Cas9 screens or patient-derived organoids .

Q. How should researchers design CRISPR-Cas9 experiments to study gain-of-function mutations in the this compound?

Methodological Answer: Use homology-directed repair (HDR) templates with desired mutations and selectable markers. Include synonymous mutations in sgRNA regions to prevent re-cutting. Validate edits via Sanger sequencing and functional assays (e.g., enzymatic activity). Compare results with wild-type and knockout controls to isolate mutation-specific effects .

Q. What statistical methods are robust for analyzing dose-dependent effects of this compound inhibition in high-throughput screens?

Methodological Answer: Normalize data using Z-scores or strictly standardized mean difference (SSMD). Apply curve-fitting models (e.g., four-parameter logistic regression for IC₅₀ calculations). Use false discovery rate (FDR) correction for multiple comparisons. Validate hits with orthogonal assays (e.g., SPR for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.